PEG Spacer Length and Molecular Weight Differential Impacts on Conjugation Stoichiometry and Solubility
TAMRA-PEG8-Alkyne possesses an extended PEG8 spacer arm consisting of eight ethylene glycol repeat units, resulting in a molecular weight of 819.94 g/mol . This represents a 27.4% increase in molecular weight relative to the PEG4 analog (643.74 g/mol) and a 36.7% increase over the PEG3 analog (599.68 g/mol) . The longer PEG chain enhances aqueous solubility—a property consistently reported across PEG8-containing TAMRA derivatives as enabling direct dissolution in water, DMSO, DMF, and DCM without precipitation [1]—whereas shorter PEG linkers exhibit more limited solubility profiles (e.g., PEG3 derivatives reported as soluble in DMSO, DMF, and MeOH but not universally in aqueous buffers without co-solvent) . The extended spacer also reduces steric hindrance and improves reaction efficiency in aqueous environments, a characteristic documented for PEG8 spacers in click chemistry applications [1].
| Evidence Dimension | Molecular Weight (g/mol) as a proxy for PEG chain length |
|---|---|
| Target Compound Data | 819.94 g/mol (8 PEG units) |
| Comparator Or Baseline | TAMRA-PEG4-Alkyne: 643.74 g/mol; TAMRA-PEG3-Alkyne: 599.68 g/mol |
| Quantified Difference | +27.4% vs PEG4; +36.7% vs PEG3 |
| Conditions | Calculated molecular weight based on molecular formulas: C44H57N3O12 (PEG8), C36H41N3O8 (PEG4), C34H37N3O7 (PEG3) |
Why This Matters
The 27.4% higher molecular weight relative to PEG4 directly affects molar calculations for conjugation reactions and alters the physical separation between fluorophore and biomolecule, a non-trivial parameter when selecting reagents for sensitive applications where dye proximity causes signal quenching or functional interference.
- [1] MySkinRecipes. Azido-PEG8-NHBoc Technical Product Description. Accessed 2026. View Source
